molecular formula C22H19Cl2NO3 B7908345 Beta-cypermethrin CAS No. 66290-20-8

Beta-cypermethrin

Cat. No.: B7908345
CAS No.: 66290-20-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-HBFSDRIKSA-N
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Description

Beta-cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is known for its high efficacy against a broad spectrum of insect pests and its relatively low toxicity to mammals. The compound is a stereoisomer of cypermethrin, which enhances its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-cypermethrin is synthesized through a multi-step process involving the esterification of 3-phenoxybenzaldehyde with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The reaction typically requires a catalyst such as sulfuric acid and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to purification processes, including distillation and crystallization, to obtain the final product with high purity. The use of advanced technologies such as continuous flow reactors has improved the efficiency and scalability of this compound production.

Chemical Reactions Analysis

Types of Reactions: Beta-cypermethrin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites, such as 3-phenoxybenzoic acid.

    Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, leading to the formation of 3-phenoxybenzaldehyde and 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid.

    Reduction: Under certain conditions, this compound can be reduced to form less toxic compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions include 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde, and various carboxylic acids.

Scientific Research Applications

Beta-cypermethrin has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study the degradation and environmental fate of pyrethroids.

    Biology: Investigated for its effects on insect physiology and resistance mechanisms.

    Medicine: Studied for its potential neurotoxic effects and mechanisms of action in mammals.

    Industry: Utilized in the development of new formulations and delivery systems for pest control.

Mechanism of Action

Beta-cypermethrin acts as a neurotoxin by targeting the sodium channels in the nervous system of insects. It prolongs the opening of these channels, leading to continuous nerve impulses, paralysis, and eventually death of the insect. The compound also affects other molecular targets, such as acetylcholinesterase and glutathione S-transferase, which play roles in detoxification and resistance mechanisms.

Comparison with Similar Compounds

    Cypermethrin: A closely related pyrethroid with similar insecticidal properties but different stereoisomeric composition.

    Permethrin: Another pyrethroid used in agriculture and medicine, known for its effectiveness against a wide range of pests.

    Deltamethrin: A highly potent pyrethroid with a different chemical structure but similar mode of action.

Uniqueness of Beta-cypermethrin: this compound is unique due to its enhanced insecticidal activity and lower toxicity to non-target organisms compared to other pyrethroids. Its specific stereoisomeric configuration contributes to its high efficacy and stability in various environmental conditions.

Properties

IUPAC Name

[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAATUXNTWXVJKI-HBFSDRIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032524, DTXSID00873776
Record name D-trans-beta-Cypermethrin
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Record name rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66841-24-5, 66290-20-8
Record name (R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cymbush R
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-trans-beta-Cypermethrin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(R)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-cyano-3-phenoxybenzyl [1R-[1α(R*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name RU-27816
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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